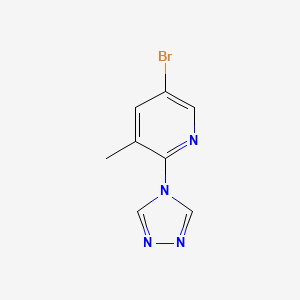

5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-methyl-2-(1,2,4-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-6-2-7(9)3-10-8(6)13-4-11-12-5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDRADUUYBCZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2C=NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652008 | |

| Record name | 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082766-52-6 | |

| Record name | 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine. Intended for professionals in chemical research and drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights into experimental design and data interpretation.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyridinyl-triazole, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The strategic placement of a bromine atom, a methyl group, and a 1,2,4-triazole moiety on the pyridine ring results in a unique electronic and steric environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for its unambiguous identification, purity assessment, and for elucidating its role in potential pharmacodynamic interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.75 | s | 2H | H-3', H-5' (Triazole) |

| 8.45 | d, J = 2.0 Hz | 1H | H-6 (Pyridine) |

| 7.95 | d, J = 2.0 Hz | 1H | H-4 (Pyridine) |

| 2.40 | s | 3H | -CH₃ |

Interpretation and Causality:

The two protons of the 1,2,4-triazole ring (H-3' and H-5') are chemically equivalent and appear as a sharp singlet at a downfield chemical shift of 8.75 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent nitrogen atoms and the aromatic nature of the triazole ring.

The pyridine ring protons, H-6 and H-4, appear as doublets at 8.45 ppm and 7.95 ppm, respectively. The ortho-coupling constant (J) of 2.0 Hz is characteristic of a meta-relationship between these two protons on the pyridine ring. The proton at the 6-position (H-6) is further downfield due to its proximity to the electron-withdrawing nitrogen atom of the pyridine ring. The bromine atom at the 5-position also contributes to the deshielding of the adjacent H-4 and H-6 protons.

The methyl group protons appear as a sharp singlet at 2.40 ppm, a typical chemical shift for a methyl group attached to an aromatic ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 152.5 | C-2 (Pyridine) |

| 150.8 | C-6 (Pyridine) |

| 144.2 | C-3', C-5' (Triazole) |

| 141.7 | C-4 (Pyridine) |

| 121.3 | C-5 (Pyridine) |

| 118.9 | C-3 (Pyridine) |

| 17.5 | -CH₃ |

Interpretation and Causality:

The carbon atoms of the pyridine and triazole rings resonate in the aromatic region of the spectrum. The carbon atom C-2, directly attached to the triazolyl group and the pyridine nitrogen, is the most deshielded, appearing at 152.5 ppm. The C-6 carbon also experiences deshielding from the ring nitrogen and appears at 150.8 ppm. The carbons of the triazole ring (C-3' and C-5') are equivalent and resonate at 144.2 ppm. The brominated carbon, C-5, appears at a relatively upfield position of 121.3 ppm, a characteristic effect of bromine substitution on an aromatic ring. The methyl carbon gives a signal in the aliphatic region at 17.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3120-3050 | Medium | C-H stretching (Aromatic) |

| 2980-2920 | Weak | C-H stretching (Methyl) |

| 1605, 1580, 1470 | Strong | C=C and C=N stretching (Pyridine and Triazole rings) |

| 1380 | Medium | C-H bending (Methyl) |

| 1250 | Medium | C-N stretching |

| 1050 | Strong | C-Br stretching |

Interpretation and Causality:

The IR spectrum is characterized by several key absorption bands. The bands in the 3120-3050 cm⁻¹ region are indicative of the C-H stretching vibrations of the aromatic pyridine and triazole rings. The weak absorptions between 2980 and 2920 cm⁻¹ correspond to the C-H stretching of the methyl group. A series of strong bands between 1605 and 1470 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the aromatic pyridine and triazole rings. The presence of a strong band at 1050 cm⁻¹ is a key indicator of the C-Br stretching vibration, confirming the presence of the bromine substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

| m/z | Relative Intensity (%) | Assignment |

| 254/256 | 100/98 | [M]⁺ and [M+2]⁺ (Molecular ion peak) |

| 175 | 45 | [M - Br]⁺ |

| 148 | 30 | [M - Br - HCN]⁺ |

| 69 | 20 | [C₃H₃N₂]⁺ (Triazole fragment) |

Interpretation and Causality:

The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound. The molecular ion peak appears as a doublet at m/z 254 and 256, with a nearly 1:1 intensity ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). This is a definitive confirmation of the presence of one bromine atom in the molecule.

The fragmentation pattern is consistent with the proposed structure. A major fragment is observed at m/z 175, corresponding to the loss of a bromine radical from the molecular ion. Subsequent loss of a molecule of hydrogen cyanide (HCN) from this fragment leads to the ion at m/z 148. The peak at m/z 69 is characteristic of the 1,2,4-triazole ring fragment.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data presented. These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the available instrument.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0 to 200 ppm.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

Inlet System: Direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Visualization of Methodologies

NMR Sample Preparation and Analysis Workflow

Caption: Workflow for NMR analysis.

IR (ATR) Spectroscopy Workflow

Caption: Workflow for IR (ATR) analysis.

Mass Spectrometry (EI) Workflow

Caption: Workflow for Mass Spectrometry (EI) analysis.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

Elumalai, D., Devarajan, K., Leelakrishnan, S., & Jayabal, K. (2021). Design, Synthesis, and Molecular Docking Studies of Triazolylpyridine and Triazolylpyridinylbenzofuran Hybrids as Potential EGFR Inhibitors. ChemistrySelect, 6(42), 11435-11441. [Link]

-

Al-Shibani, G. A., Salem, M. S., Marzouk, M. I., Ali, T. E., & Salem, M. A. I. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

A Guide to the Crystal Structure Analysis of 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine: A Hypothetical Case Study

For distribution to: Researchers, scientists, and drug development professionals

This technical guide presents a comprehensive, albeit hypothetical, case study on the crystal structure analysis of the novel compound 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine. As of the time of this writing, the specific crystal structure for this compound is not publicly available. Therefore, this document serves as an in-depth walkthrough of the essential experimental and computational steps that would be undertaken to determine its three-dimensional atomic arrangement. The methodologies and data presented herein are based on established crystallographic principles and are illustrated with representative data from structurally related molecules.

Introduction: The Scientific Imperative

The convergence of a pyridine scaffold, a halogen substituent, and a triazole ring in this compound suggests a molecule of significant interest in medicinal chemistry and materials science. Pyridine and triazole moieties are prevalent in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The presence of a bromine atom can further modulate the compound's physicochemical properties, including its lipophilicity and potential for halogen bonding, which can be crucial for molecular recognition and binding affinity.

A definitive crystal structure is paramount for understanding the molecule's conformational preferences, intermolecular interactions, and ultimately, its structure-activity relationship (SAR). This guide is designed to provide a robust framework for such an analysis, from synthesis to the final refined crystal structure.

Synthesis and Crystallization: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start from a commercially available substituted pyridine, followed by the introduction of the triazole ring. Various synthetic strategies have been reported for the formation of pyridine and triazole derivatives.[1][2][3][4][5]

Experimental Protocol: A Representative Synthesis

A potential synthetic approach could involve the following key steps:

-

Starting Material: 2,5-dibromo-3-methylpyridine.

-

Amination: Nucleophilic aromatic substitution with 4-amino-4H-1,2,4-triazole in the presence of a suitable base (e.g., K₂CO₃) and a solvent like DMF at elevated temperatures.

-

Purification: The crude product would be purified using column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure this compound.

Crystallization: The Art of Patience

Obtaining diffraction-quality single crystals is often the most challenging step. A variety of techniques should be systematically employed.

Experimental Protocol: Crystallization Techniques

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the compound's solution can induce crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, promoting the formation of crystals.

The choice of solvents is critical and is often determined empirically. A good starting point is to use solvents in which the compound has moderate solubility.

Single-Crystal X-ray Diffraction: Unveiling the Structure

Once suitable crystals are obtained, the core of the analysis, single-crystal X-ray diffraction (SCXRD), can be performed.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers are equipped with sensitive detectors that collect the diffraction pattern as the crystal is rotated.

Experimental Protocol: X-ray Data Collection

-

Crystal Selection: A well-formed crystal with sharp edges and no visible defects is selected under a microscope.

-

Mounting: The crystal is mounted on a cryoloop and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

-

Diffractometer Setup: The instrument is equipped with a radiation source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).[6]

-

Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations. The data collection strategy is optimized to ensure high completeness and redundancy of the data.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal system, space group, and unit cell dimensions. The positions of the atoms within the asymmetric unit are then determined using direct methods or Patterson methods, followed by refinement.

Workflow: Structure Solution and Refinement

Caption: Workflow for Crystal Structure Solution and Refinement.

Structural Analysis and Interpretation: From Data to Insights

The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

Molecular Geometry

The bond lengths, bond angles, and torsion angles within the this compound molecule would be analyzed and compared to standard values and those of related structures.

Table 1: Hypothetical Crystallographic Data and Refinement Details for this compound

| Parameter | Hypothetical Value |

| Chemical formula | C₈H₇BrN₄ |

| Formula weight | 239.07 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.05 |

| b (Å) | 14.95 |

| c (Å) | 11.00 |

| β (°) | 109.5 |

| Volume (ų) | 1400.0 |

| Z | 4 |

| Calculated density (g/cm³) | 1.135 |

| Absorption coefficient (mm⁻¹) | 5.90 |

| F(000) | 480 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Temperature (K) | 100(2) |

| Reflections collected | 11500 |

| Independent reflections | 3400 [R(int) = 0.035] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.105 |

| R indices (all data) | R₁ = 0.055, wR₂ = 0.115 |

| Goodness-of-fit on F² | 1.05 |

Note: This data is purely illustrative and based on typical values for organic molecules of similar size and composition.[7][8]

Intermolecular Interactions

A key aspect of crystal structure analysis is the identification and characterization of intermolecular interactions, which govern the crystal packing and can be indicative of the interactions that occur in biological systems. For this molecule, one would expect to observe:

-

π-π Stacking: Interactions between the aromatic pyridine and triazole rings.

-

Hydrogen Bonding: Although a classical hydrogen bond donor is absent, weak C-H···N hydrogen bonds are possible.

-

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

These interactions can be visualized and quantified using tools like Hirshfeld surface analysis.[6]

Diagram: Potential Intermolecular Interactions

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, workflow for the crystal structure analysis of this compound. The determination of its crystal structure would provide invaluable insights for medicinal chemists and materials scientists. The elucidated three-dimensional structure would serve as a robust foundation for computational studies, such as molecular docking, to predict binding modes with biological targets and to design next-generation analogs with improved properties. Furthermore, understanding the solid-state packing can inform formulation and drug delivery strategies.

References

-

Al-Hourani, B. J., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3 - Semantic Scholar. Crystals, 13(9), 1313. [Link]

-

Saber, S. O., et al. (2025). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Zeitschrift für Kristallographie - New Crystal Structures, 240(2), 319–321. [Link]

-

Khan, I. U., et al. (2015). Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o23. [Link]

-

LookChem. (n.d.). 5-bromo-3-methyl-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine. [Link]

-

Gökce, H., et al. (2016). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Spectroscopy Letters, 49(3), 167-179. [Link]

-

Al-Majedy, Y. K., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 1-7. [Link]

-

Nemec, I., et al. (2020). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}iron(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735–1740. [Link]

-

PubChemLite. (n.d.). 5-bromo-2-(4-methyl-4h-1,2,4-triazol-3-yl)pyridine. [Link]

-

Reddy, C. R., et al. (2022). Synthesis, in-vitro Anticancer Activity and Molecular Docking Studies of Novel 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H- 1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-Yl) Pyridine Derivatives. Research Journal of Pharmacy and Technology, 15(2), 541-548. [https://www.semanticscholar.org/paper/Synthesis-2-Bromo-6-(4%2C5-Diphenyl-1-((1-Phenyl-1H-Reddy-Reddy/d8091811a2f9158c3535d496e6d1c81062f8546b]([Link]

-

Ahmed, S., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research, 3(5), 1234-1245. [Link]

-

Singh, P., et al. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. European Journal of Chemistry, 12(4), 435-446. [Link]

-

Ma, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 2843–2853. [Link]

- Fensome, A., et al. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Reddy, M. P., et al. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Bioinorganic Chemistry and Applications, 2014, 895687. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ijbr.com.pk [ijbr.com.pk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from chemical supplier data, extrapolated properties from analogous structures, and established synthetic methodologies for related compounds.

Introduction and Compound Identification

This compound is a substituted pyridine derivative featuring a bromine atom, a methyl group, and a 1,2,4-triazole ring. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with both pyridine and triazole scaffolds.[1][2] The strategic placement of these functional groups offers multiple points for further chemical modification, making it a potentially valuable building block in the synthesis of more complex molecules.[1]

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1082766-52-6[3][4][5][6] |

| Molecular Formula | C₈H₇BrN₄[3][4] |

| Molecular Weight | 239.08 g/mol [3] |

| Canonical SMILES | CC1=C(C=C(Br)C=N1)N2C=NC=N2 |

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in the public domain. However, based on the properties of structurally similar compounds, such as other brominated pyridines and triazole derivatives, we can infer the following characteristics.[7]

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value/Characteristic | Rationale/Comparative Data |

| Appearance | Likely a white to off-white or pale-yellow solid. | A related compound, 5-Bromo-2-[[4-(methoxymethyl)triazol-1-yl]methyl]pyridine, is described as a white to off-white solid.[7] |

| Melting Point | Expected to be a solid with a relatively high melting point, likely >100 °C. | The melting point of a similar compound, 5-Bromo-2-[[4-(methoxymethyl)triazol-1-yl]methyl]pyridine, is 102-106 °C.[7] The presence of the rigid aromatic and heterocyclic rings contributes to a stable crystal lattice. |

| Boiling Point | High boiling point, likely >300 °C. | Heterocyclic compounds of similar molecular weight tend to have high boiling points due to their polarity and intermolecular forces. |

| Solubility | Likely sparingly soluble in water, but soluble in polar organic solvents such as DMSO, DMF, and methanol. | The pyridine and triazole moieties provide some polarity, but the bromo- and methyl-substituted pyridine ring is largely nonpolar. A similar compound, 5-Bromo-2-[[4-(methoxymethyl)triazol-1-yl]methyl]pyridine, is slightly soluble in water and highly soluble in organic solvents.[7] |

Chemical Structure and Reactivity

The chemical structure of this compound dictates its reactivity. The pyridine ring is electron-deficient, a characteristic that is further influenced by the electron-withdrawing nature of the bromine atom and the triazole ring. The methyl group, in contrast, is a weak electron-donating group.

The bromine atom at the 5-position is a key functional group for synthetic transformations. It can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

The nitrogen atoms of the triazole ring can act as nucleophiles or bases, and the ring itself can be involved in various cycloaddition reactions. The N-N bond in the 4-amino-4H-1,2,4-triazole precursor is known to be susceptible to cleavage under certain conditions, which can be a consideration in synthetic design.[8][9]

Caption: Chemical structure of this compound.

Synthesis Protocol

A plausible synthetic route to this compound involves the reaction of a corresponding 2-amino-5-bromo-3-methylpyridine with a reagent that forms the triazole ring. A general method for the synthesis of 2-(4H-1,2,4-triazol-4-yl)pyridines has been described, which can be adapted for this specific molecule.[10][11]

Experimental Workflow: Synthesis of 2-(4H-1,2,4-triazol-4-yl)pyridines

-

Starting Materials: 2,6-diaminopyridine and diformylhydrazine.[10]

-

Reaction: A mixture of the diaminopyridine and diformylhydrazine is heated.[10]

-

Purification: The resulting product is recrystallized from water or another suitable solvent to yield the desired di(4H-1,2,4-triazol-4-yl)pyridine.[10]

For the synthesis of the title compound, a more specific approach would involve:

-

Starting Material Synthesis: Synthesis of 2-amino-5-bromo-3-methylpyridine.

-

Triazole Ring Formation: Reaction of 2-amino-5-bromo-3-methylpyridine with diformylhydrazine or a similar reagent under heating.

-

Workup and Purification: The crude product would be cooled, and the resulting solid collected by filtration. Purification would likely be achieved through recrystallization or column chromatography.

Caption: Generalized workflow for the synthesis of the title compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for the closely related compound 5-Bromo-2-(4H-1,2,4-triazol-4-yl)pyridine (CAS 959240-99-4), the following precautions should be taken.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[12] In case of insufficient ventilation, wear a suitable respiratory mask.

-

Handling: Avoid contact with skin and eyes.[12] Do not breathe dust.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

First Aid:

In all cases of exposure, seek medical attention.

Potential Applications in Drug Development

Pyridine and triazole moieties are common in pharmaceuticals. The combination of these two rings in a single molecule, along with the presence of a bromine atom for further functionalization, makes this compound a compound of interest for drug discovery.

-

Scaffold for Library Synthesis: The bromo group can be used as a handle for parallel synthesis to create a library of derivatives for screening against various biological targets.

-

Bioisosteric Replacement: The triazole ring can act as a bioisostere for other functional groups, such as amides or carboxylic acids, potentially improving the pharmacokinetic properties of a drug candidate.

Conclusion

This compound is a heterocyclic compound with potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data for this specific molecule is scarce, its properties and reactivity can be reasonably inferred from related compounds. Further research is needed to fully characterize this compound and explore its potential applications.

References

-

Beletskii, N. V., et al. (2023). N-(4H-1,2,4-Triazol-4-yl)imines as a building block for the synthesis of substituted pyridines. Organic & Biomolecular Chemistry. [Link]

-

Molbase. 5-BROMO-2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE. [Link]

-

abcr GmbH. This compound. [Link]

-

Royal Society of Chemistry. N-(4H-1,2,4-Triazol-4-yl)imines as a building block for the synthesis of substituted pyridines. [Link]

-

Arctom. This compound. [Link]

-

Gündoğdu, N., et al. (2007). 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4565. [Link]

-

PubChem. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. [Link]

-

Bandaru, N. R., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(15), 4988. [Link]

-

Gündoğdu, N., et al. (2008). 2-(4H-1,2,4-Triazol-4-yl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o163. [Link]

-

D'Auria, M., et al. (2022). Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. Molecules, 27(21), 7493. [Link]

-

Al-Otaibi, A. M., et al. (2023). Synthesis, 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. ResearchGate. [Link]

-

Ahirwar, J., et al. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. International Journal of Pharmaceutical and Clinical Research, 9(12), 702-709. [Link]

Sources

- 1. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. AB267658 | CAS 1082766-52-6 – abcr Gute Chemie [abcr.com]

- 4. CAS 1082766-52-6 MFCD182766526-5-bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine -LabNovo [do.labnovo.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 1082766-52-6|this compound|BLD Pharm [bldpharm.com]

- 7. Buy 5-Bromo-2-[[4-(methoxymethyl)triazol-1-yl]methyl]pyridine [smolecule.com]

- 8. N-(4H-1,2,4-Triazol-4-yl)imines as a building block for the synthesis of substituted pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. N-(4H-1,2,4-Triazol-4-yl)imines as a building block for the synthesis of substituted pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(4H-1,2,4-Triazol-4-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, propose a detailed synthetic pathway, outline a robust analytical characterization workflow, and explore its potential therapeutic applications based on the bioactivity of analogous structures. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Molecular Attributes

This compound is a substituted pyridinyl-triazole. The presence of a bromine atom, a methyl group, and a triazole ring on the pyridine core imparts specific chemical properties that are of interest for creating diverse molecular architectures.

Molecular Formula and Weight

The chemical structure of this compound is defined by the following molecular formula and corresponding molecular weight:

| Property | Value |

| Molecular Formula | C₈H₇BrN₄ |

| Molecular Weight | 239.08 g/mol |

| CAS Number | 1082766-52-6 |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, commencing with the commercially available precursor, 2-amino-3-methylpyridine. The proposed pathway focuses on the regioselective bromination of the pyridine ring followed by the construction of the 1,2,4-triazole moiety.

Synthesis of the Key Intermediate: 2-Amino-5-bromo-3-methylpyridine

The initial step involves the selective bromination of 2-amino-3-methylpyridine. A common and effective method for this transformation is electrophilic aromatic substitution using a brominating agent.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-3-methylpyridine in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at room temperature. The use of acetic acid as a solvent can facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted bromine. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield 2-amino-5-bromo-3-methylpyridine[1][2]. This intermediate is a known compound with CAS number 3430-21-5[1].

Formation of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring can be constructed by reacting the amino group of 2-amino-5-bromo-3-methylpyridine with a reagent that provides the remaining carbon and nitrogen atoms of the triazole ring. A plausible approach involves the use of N,N-dimethylformamide azine or a similar reagent.

Experimental Protocol:

-

Reaction Setup: The 2-amino-5-bromo-3-methylpyridine intermediate is reacted with an equimolar amount of N,N-dimethylformamide azine in a high-boiling point solvent such as dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated to a temperature of 120-150°C for several hours. The progress of the cyclization reaction is monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to afford the final product, this compound.

An alternative approach for the C-N bond formation to generate the triazole ring is the Ullmann condensation, which involves a copper-catalyzed reaction between an aryl halide and a nitrogen-containing heterocycle[3][4]. However, the proposed method via cyclization is often more direct for this specific substitution pattern.

Caption: Proposed synthetic workflow for this compound.

Comprehensive Analytical Characterization

To confirm the identity, purity, and structure of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy:

-

Expected Chemical Shifts: The proton signals for the pyridine and triazole rings will appear in the aromatic region (typically δ 7.0-9.0 ppm). The methyl group protons will resonate in the upfield region (around δ 2.0-3.0 ppm).

-

Coupling Constants: The coupling patterns between the pyridine ring protons can provide valuable information about their relative positions[5][6].

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts: The carbon signals for the pyridine and triazole rings will be observed in the downfield region (δ 110-160 ppm). The methyl carbon will appear in the upfield region (δ 15-25 ppm). The carbon atom attached to the bromine will show a characteristic chemical shift[7][8].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern:

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, an isotopic peak (M+2) of nearly equal intensity will be observed, which is a characteristic signature for brominated compounds[9][10][11].

-

Fragmentation: Common fragmentation pathways for such heterocyclic compounds may involve the loss of the bromine atom, the methyl group, or cleavage of the bond between the pyridine and triazole rings[12][13].

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized compound.

Protocol for Purity Analysis:

-

Column: A reverse-phase C18 column is typically suitable for the analysis of pyridine derivatives[14][15][16][17].

-

Mobile Phase: A gradient elution using a mixture of water (with a modifier like formic acid or trifluoroacetic acid) and a polar organic solvent such as acetonitrile or methanol is recommended.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (likely around 254-280 nm) should be employed[18].

The purity of the compound can be determined by the area percentage of the main peak in the chromatogram.

Potential Applications in Drug Discovery

The this compound scaffold incorporates several structural motifs that are prevalent in biologically active molecules. The pyridine and triazole rings are common in many pharmaceuticals, and the presence of a bromine atom allows for further synthetic modifications through cross-coupling reactions.

Antimicrobial and Antifungal Activity

Pyridine and triazole derivatives are well-known for their broad-spectrum antimicrobial and antifungal activities[19][20][21]. The combination of these two heterocyclic rings in a single molecule could lead to synergistic effects and enhanced biological activity.

Anticancer Potential

Numerous compounds containing the pyridine-triazole core have been investigated for their anticancer properties[22]. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation. The bromo-substituent on the pyridine ring can serve as a handle to introduce other functional groups to optimize the anticancer activity.

Other Therapeutic Areas

The versatility of the pyridine-triazole scaffold suggests potential applications in other therapeutic areas as well, including as antiviral, anti-inflammatory, and neuroprotective agents. Further biological screening of this compound and its derivatives is warranted to explore their full therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental properties to its potential applications. The proposed synthetic route and analytical methodologies offer a solid foundation for researchers to synthesize and characterize this compound. The promising biological activities associated with the bromo-pyridine-triazole scaffold highlight its significance as a valuable building block for the development of novel therapeutic agents.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. Retrieved from [Link]

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332.

- Castellano, S., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 44(11), 4351-4351.

- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

- Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.

-

Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. Semantic Scholar. Retrieved from [Link]

-

Scilit. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

-

ResearchGate. (2026). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]

-

Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Amino-5-bromo-3-methylpyridine in Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

- Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387.

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

- De, S. K. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 51(49), 6462-6464.

- McLaughlin, M. G., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(10), 2494–2497.

- Kumar, P., et al. (2020). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 63(17), 9348–9371.

-

MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

-

GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

ChemHelp ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. YouTube. Retrieved from [Link]

- Li, Q., et al. (2018). Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. Molecules, 23(11), 2859.

-

Royal Society of Chemistry. (n.d.). N-(4H-1,2,4-Triazol-4-yl)imines as a building block for the synthesis of substituted pyridines. Retrieved from [Link]

-

Rathod, V. M., et al. (2025). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. ResearchGate. Retrieved from [Link]

- National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.

-

Royal Society of Chemistry. (n.d.). Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. savemyexams.com [savemyexams.com]

- 11. m.youtube.com [m.youtube.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. helixchrom.com [helixchrom.com]

- 15. helixchrom.com [helixchrom.com]

- 16. scilit.com [scilit.com]

- 17. researchgate.net [researchgate.net]

- 18. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Potential biological targets of 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine

Abstract

The confluence of a pyridine core and a 1,2,4-triazole moiety in the chemical scaffold of this compound suggests a high potential for biological activity. The 1,2,4-triazole ring is a well-established pharmacophore present in a wide array of therapeutic agents, including antifungal, antibacterial, and anticancer drugs.[1][2] Similarly, the pyridine ring is a privileged structure in medicinal chemistry, known to be a constituent of numerous bioactive compounds.[3] This guide presents a systematic and multi-faceted strategy for the elucidation of the potential biological targets of this novel compound. We will traverse a logical workflow, commencing with a robust in-silico predictive phase to generate high-probability hypotheses, followed by rigorous experimental validation through biochemical and cell-based assays. The overarching goal is to provide researchers and drug development professionals with a comprehensive and actionable framework for de-convoluting the mechanism of action of this and other novel chemical entities.

The Rationale for Target Identification: Learning from Analogous Scaffolds

Direct experimental data on this compound is not yet available in the public domain. However, the constituent chemical moieties provide a strong foundation for forming initial hypotheses. Numerous studies have demonstrated the potent biological activities of 1,2,4-triazole and pyridine derivatives, with a significant number showing promise as:

-

Anticancer Agents: Compounds incorporating these rings have been shown to exhibit cytotoxicity against various cancer cell lines.[4][5] Mechanisms of action for similar compounds include the inhibition of crucial cell cycle regulators like Aurora B kinase and the disruption of microtubule polymerization.[6][7][8][9]

-

Antimicrobial Agents: The 1,2,4-triazole scaffold is famously present in several antifungal medications.[1] Furthermore, novel derivatives have shown potent activity against Mycobacterium tuberculosis.[10]

-

Enzyme Inhibitors: The heterocyclic nature of these compounds makes them adept at interacting with the active sites of various enzymes, including kinases and proteases.[11][12]

This existing body of knowledge strongly suggests that this compound is likely to interact with protein targets, making a target identification campaign a worthwhile endeavor.

Phase I: In-Silico Target Prediction - A Hypothesis-Generating Engine

Given the novelty of the compound, an in-silico approach is the most logical and resource-efficient starting point for generating a focused list of potential biological targets.[2][13] This computational screening phase allows for the rapid assessment of the compound against vast databases of biological macromolecules.

A Multi-pronged Computational Strategy

A robust in-silico workflow should not rely on a single methodology. Instead, a combination of ligand-based and structure-based approaches will provide a more comprehensive and reliable set of predictions.

-

Ligand-Based Virtual Screening: This method leverages the principle that structurally similar molecules often have similar biological activities. The 2D and 3D structure of this compound can be used to search large chemical databases (e.g., ChEMBL, PubChem) for known bioactive compounds with high structural similarity.[7] The identified targets of these similar compounds become high-priority candidates for our query molecule.

-

Structure-Based Virtual Screening (Molecular Docking): This approach computationally "docks" the 3D conformation of our compound into the binding sites of known protein targets.[11] Based on the literature review of analogous compounds, a panel of potential targets can be selected for this analysis. The docking algorithm then calculates a score based on the predicted binding affinity and pose, allowing for the ranking of potential targets.

-

Chemogenomic and Network Pharmacology Approaches: These methods utilize large-scale databases that map the relationships between chemical structures and their protein targets to predict interactions.[2][6] Web servers and tools like TargetHunter can be employed to predict a spectrum of potential targets based on the compound's structure.[7]

In-Silico Target Prediction Workflow

The following diagram outlines a logical workflow for the in-silico prediction of biological targets.

Caption: In-Silico Target Prediction Workflow.

Predicted Potential Biological Targets

Based on the methodologies described above and the known activities of similar compounds, the following table summarizes a hypothetical, prioritized list of potential biological targets for this compound.

| Target Class | Specific Example(s) | Rationale / Evidence from Analogous Compounds | In-Silico Method |

| Oncology | Tubulin | Many pyridine and triazole derivatives disrupt microtubule dynamics.[8][9][13][14] | Molecular Docking, Ligand Similarity |

| Aurora B Kinase | A known target for 1,2,3-triazolyl-pyridine hybrids in hepatocellular carcinoma.[6][7] | Molecular Docking, Ligand Similarity | |

| Receptor Tyrosine Kinases (e.g., c-Met, VEGFR-2) | Pyridine derivatives have been identified as dual inhibitors.[1] | Molecular Docking | |

| Infectious Diseases | M. tuberculosis Ddn | Nitro-1,2,4-triazolyl pyridines are activated by this nitroreductase.[10] | Ligand Similarity |

| Fungal Ergosterol Biosynthesis Enzymes (e.g., CYP51) | The 1,2,4-triazole moiety is a key pharmacophore in azole antifungals. | Ligand Similarity | |

| Inflammatory Diseases | Cyclooxygenase (COX) | Some 1,2,4-triazole derivatives have shown potential anti-inflammatory activity via COX inhibition.[12] | Molecular Docking |

Phase II: Experimental Validation - From Prediction to Confirmation

While in-silico predictions are invaluable for hypothesis generation, they must be validated through rigorous experimental testing.[4][15] The prioritized list of targets from Phase I will guide the selection of appropriate biochemical and cell-based assays.

Biochemical Assays: Direct Target Engagement

Biochemical assays are essential for confirming a direct interaction between the compound and the purified target protein.[16] These assays can determine binding affinity and inhibitory activity.

Given that tubulin is a high-priority potential target, a tubulin polymerization assay is a logical first step. This assay measures the effect of the compound on the assembly of tubulin into microtubules.

Objective: To determine if this compound inhibits the polymerization of purified tubulin in vitro.

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

Guanosine-5'-triphosphate (GTP)

-

General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Glycerol

-

Paclitaxel (positive control for polymerization)

-

Nocodazole (positive control for depolymerization)

-

This compound stock solution in DMSO

-

Temperature-controlled spectrophotometer/plate reader capable of reading at 340 nm

-

96-well, UV-transparent microplates

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice.

-

Prepare a 10 mM stock solution of GTP in water.

-

Prepare serial dilutions of the test compound and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

-

-

Assay Setup:

-

In a pre-chilled 96-well plate on ice, add 5 µL of the test compound dilutions or controls to each well.

-

Add 100 µL of the cold tubulin solution to each well.

-

Incubate the plate at 4°C for 5 minutes to allow for compound-tubulin interaction.

-

-

Initiation of Polymerization:

-

Initiate the polymerization reaction by adding 2 µL of 10 mM GTP to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the increase in microtubule formation.

-

-

Data Analysis:

-

Plot absorbance (OD 340 nm) versus time for each concentration of the test compound and controls.

-

Calculate the rate of polymerization (Vmax) from the linear phase of the curve.

-

Determine the IC₅₀ value of the compound by plotting the percentage of inhibition (relative to the DMSO control) against the log of the compound concentration.

-

Cell-Based Assays: Confirming Phenotypic Effects

Cell-based assays are crucial for confirming that the compound's activity on the purified target translates to a desired biological effect in a cellular context.

Based on the potential anticancer targets, an MTT assay is a standard method to assess the compound's effect on the metabolic activity and proliferation of cancer cell lines.[4]

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count logarithmically growing cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot cell viability against the log of the compound concentration to determine the IC₅₀ value.

-

Target Validation Workflow

The following diagram illustrates the workflow for the experimental validation of the computationally predicted targets.

Caption: Experimental Target Validation Workflow.

Proposed Signaling Pathway Perturbation

Assuming that in-silico and experimental data converge on Aurora B Kinase as a primary target, the compound would be expected to interfere with critical mitotic events. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of action via Aurora B Kinase inhibition.

Conclusion and Future Directions

The chemical architecture of this compound provides a compelling starting point for a target identification campaign. The strategic, multi-step approach outlined in this guide, beginning with a comprehensive in-silico evaluation and progressing to rigorous biochemical and cell-based validation, offers a high probability of successfully identifying its biological targets. The initial focus on oncology and infectious disease targets is well-supported by the extensive literature on related 1,2,4-triazole and pyridine derivatives.

Upon successful validation of one or more primary targets, future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.

-

Advanced Target Validation: Employing techniques like CETSA or affinity chromatography-mass spectrometry to confirm target engagement in a more complex biological milieu.

-

In-Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of disease.

This systematic approach will not only elucidate the mechanism of action of this specific compound but also contribute to the broader understanding of the therapeutic potential of the 1,2,4-triazole-pyridine scaffold.

References

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. PubMed Central. Available at: [Link]

-

Experimental validation of in silico target predictions on synergistic protein targets - PMC. PubMed Central. Available at: [Link]

-

Novel 1,2,4‐triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Semantic Scholar. Available at: [Link]

-

Targeting disease: Computational approaches for drug target identification - PubMed. PubMed. Available at: [Link]

-

Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC. PubMed Central. Available at: [Link]

-

Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC. National Institutes of Health. Available at: [Link]

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Institutes of Health. Available at: [Link]

-

Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. ResearchGate. Available at: [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

-

PLBD: protein–ligand binding database of thermodynamic and kinetic intrinsic parameters. Oxford Academic. Available at: [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Semantic Scholar. Available at: [Link]

-

In Silico Target Prediction for Small Molecules - PubMed. PubMed. Available at: [Link]

-

Validation guidelines for drug-target prediction methods. National Genomics Data Center (CNCB-NGDC). Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. ACS Publications. Available at: [Link]

-

A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods. ResearchGate. Available at: [Link]

-

An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC. PubMed Central. Available at: [Link]

-

In Silico Target Prediction. Creative Biolabs. Available at: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

-

Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H--1,2,4-triazole-3-thiol. PubMed. Available at: [Link]

-

How to experimentally validate drug-target interactions? ResearchGate. Available at: [Link]

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

-

Table 1 . Methods of validation of protein -protein interactions. ResearchGate. Available at: [Link]

-

Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. MDPI. Available at: [Link]

-

Exploring the computational methods for protein-ligand binding site prediction - PMC. PubMed Central. Available at: [Link]

Sources

- 1. A Survey on the Computational Approaches to Identify Drug Targets in the Postgenomic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Experimental validation of in silico target predictions on synergistic protein targets - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. annualreviews.org [annualreviews.org]

- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BioLiP2: an updated structure database for biologically relevant ligand–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new test set for validating predictions of protein-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Databases of ligand-binding pockets and protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

CAS number 1082766-52-6 properties and suppliers

An In-depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase

Disclaimer: The CAS number provided in the topic, 1082766-52-6, is associated with the chemical intermediate 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine in several chemical supplier databases. However, for a topic intended for researchers and drug development professionals, it is highly probable that the compound of interest is the well-characterized Wip1 phosphatase inhibitor, GSK2830371, which has the CAS number 1404456-53-6. This guide will focus on GSK2830371, a compound of significant interest in cancer research.

Introduction

GSK2830371 is a potent and selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1] Wip1 is a serine/threonine phosphatase that plays a critical role in the DNA damage response and cell cycle checkpoints, primarily by dephosphorylating and inactivating key tumor suppressor proteins.[1] Due to its role in tumorigenesis, Wip1 has emerged as a promising therapeutic target in oncology. GSK2830371 has been instrumental in elucidating the function of Wip1 and holds potential for therapeutic development.

Physicochemical Properties of GSK2830371

A comprehensive summary of the key physicochemical properties of GSK2830371 is presented in the table below. This information is critical for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1404456-53-6 | [1] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |

| Molecular Weight | 461.02 g/mol | [1] |

| Appearance | Light yellow powder | |

| Purity | ≥97% (HPLC) | |

| Solubility | DMSO: up to 100 mg/mL, Ethanol: up to 50 mM | |

| Storage | Store at -20°C. Following reconstitution, aliquot and freeze (-20°C). Stock solutions are stable for up to 6 months at -20°C. |

Biological Activity and Mechanism of Action

GSK2830371 is a highly selective inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM.[1][2] It exhibits its inhibitory effect through an allosteric mechanism, binding to a "flap" subdomain outside the catalytic site of Wip1. This unique binding mode confers high selectivity for Wip1 over other phosphatases.

The inhibition of Wip1 by GSK2830371 leads to an increase in the phosphorylation of multiple Wip1 substrates. These include key proteins involved in the DNA damage response and tumor suppression, such as:

-

p53 (at Serine 15): This enhances the stability and activity of the p53 tumor suppressor protein.[1][2]

-

Chk2 (at Threonine 68): This promotes cell cycle arrest and apoptosis.[1]

-

H2AX (at Serine 139): This is a marker of DNA double-strand breaks.[1]

-

ATM (at Serine 1981): This is a master regulator of the DNA damage response.[1]

By preventing the dephosphorylation of these key proteins, GSK2830371 effectively restores and enhances the cellular response to DNA damage, leading to anti-proliferative effects in cancer cells, particularly those with wild-type TP53.[1] Furthermore, co-treatment with DNA-damaging agents like doxorubicin has been shown to have a synergistic anti-proliferative effect in tumor cells.[1]

Signaling Pathway of GSK2830371 Action

Caption: Signaling pathway illustrating the inhibitory action of GSK2830371 on Wip1 phosphatase.

Experimental Protocol: In Vitro Wip1 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of GSK2830371 on Wip1 phosphatase.

Materials:

-

Recombinant human Wip1 phosphatase

-

Fluorescein diphosphate (FDP) substrate

-

Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA

-

GSK2830371

-

DMSO (anhydrous)

-

384-well black microplates

-

Fluorescence microplate reader (excitation 485 nm, emission 530 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of GSK2830371 in anhydrous DMSO. Create a serial dilution of the compound in DMSO to achieve the desired concentration range for the assay.

-

Assay Setup: In a 384-well microplate, add the serially diluted GSK2830371 or DMSO (for control wells).

-

Substrate Addition: Add the FDP substrate to each well to a final concentration of 50 µM.

-

Enzyme Addition: Initiate the reaction by adding recombinant Wip1 phosphatase to each well to a final concentration of 10 nM.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity on a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of GSK2830371 relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the in vitro Wip1 inhibition assay.

Suppliers of GSK2830371

GSK2830371 is available from several reputable suppliers for research purposes.

| Supplier | Product Name | Catalog Number |

| Selleck Chemicals | GSK2830371 | S7573 |

| R&D Systems (a Bio-Techne brand) | GSK 2830371 | 5459 |

| MedChemExpress | GSK 2830371 | HY-15858 |

| Chemietek | GSK2830371 | CT-GSK371 |

| Sigma-Aldrich (Calbiochem®) | PPM1D Phosphatase Inhibitor II, GSK2830371 | 506170 |

References

-

3-chloro-6-(1H-imidazol-1-yl)pyridazine (71037-71-3). Chemchart. [Link]

-

GSK2830371. Chemietek. [Link]

Sources

The Discovery of Novel Bromo-Methyl-Triazolyl-Pyridine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores, often referred to as "privileged structures," represents a powerful approach to generating novel molecular entities with enhanced biological activity and optimized pharmacokinetic profiles.[1][2][3] Pyridine and triazole moieties are prime examples of such scaffolds, each possessing a rich history in the development of therapeutic agents.[4][5][6][7] The pyridine ring, a six-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved drugs.[4][5] Its ability to engage in hydrogen bonding and various other non-covalent interactions makes it a versatile component for targeting a wide array of biological macromolecules.[8] Similarly, the triazole ring, a five-membered heterocycle with three nitrogen atoms, has garnered significant attention for its favorable metabolic stability, capacity to act as a linker, and its own intrinsic biological activities.[9][10][11]

This technical guide delves into the discovery of a novel class of compounds: bromo-methyl-triazolyl-pyridine derivatives . We will explore the rationale behind their design, detailing a robust synthetic pathway, comprehensive biological evaluation protocols, and an insightful analysis of their structure-activity relationships (SAR). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Rational Design: A Multi-faceted Approach to Targeting Disease Pathways

The design of bromo-methyl-triazolyl-pyridine derivatives is predicated on a synergistic combination of structural features intended to confer potent and selective biological activity. The core hypothesis is that by tethering a substituted triazole to a functionalized pyridine scaffold, we can create a molecule capable of interacting with multiple binding pockets within a biological target, thereby enhancing affinity and efficacy.

The inclusion of specific functional groups is a deliberate and strategic choice:

-

The Pyridine Core: Serves as the foundational anchor of the molecule, providing a rigid framework and key interaction points with the target protein. Its nitrogen atom can act as a hydrogen bond acceptor, a common feature in many enzyme inhibitors.[4][5]

-

The Triazole Linker: The 1,2,3-triazole ring, often synthesized via "click chemistry," offers a stable and biocompatible linkage between the pyridine and other substituents.[9][10][11] More than just a passive spacer, the triazole's nitrogen atoms can participate in hydrogen bonding and dipole interactions, contributing to the overall binding affinity.[10][11]

-

The Bromine Substituent: The introduction of a bromine atom onto the pyridine ring serves multiple purposes. Halogen bonding is an increasingly recognized non-covalent interaction that can significantly enhance ligand-protein binding. Furthermore, the lipophilicity conferred by the bromine atom can improve membrane permeability and overall drug-like properties.

-

The Methyl Group: The methyl group can provide beneficial steric interactions within a hydrophobic pocket of the target protein, potentially leading to increased potency and selectivity.

This multi-pronged design strategy aims to create compounds with the potential to modulate various disease-relevant pathways, with a particular focus on targets implicated in oncology and infectious diseases, where pyridine and triazole derivatives have historically shown significant promise.[12][13][14][15]

Synthetic Strategy: A Robust and Modular Approach

The synthesis of bromo-methyl-triazolyl-pyridine derivatives is achieved through a convergent and highly modular synthetic route, allowing for the facile generation of a diverse library of analogues for SAR studies. The cornerstone of this strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," which ensures high yields and regioselectivity in the formation of the 1,4-disubstituted 1,2,3-triazole ring.[9][10][11]

General Synthetic Workflow

The overall synthetic pathway can be conceptualized in the following stages: